REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[CH:5]=[O:6].[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[Na+].[Na+].O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O>[C:10]1([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=2)[CH:5]=[O:6])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4,^1:36,38,57,76|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=CN1
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Name
|
|
Quantity
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3.009 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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34 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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931 mg
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux, under nitrogen, for 4 h
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Duration
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4 h
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Type
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EXTRACTION
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Details
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The separated aq. layer was further extracted with AcOEt
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Type
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WASH
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Details
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The mixed organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
Purification by FC (heptane/AcOEt=7/3)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C=O)C=CN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |